2,3-Piperazinedione,1-butyl-(7CI,9CI)
Description
Contextualizing Piperazinediones as a Class of Heterocyclic Compounds
Heterocyclic compounds are cyclic structures in which one or more of the ring atoms are elements other than carbon. youtube.com Piperazine (B1678402) is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4). cymitquimica.com This fundamental structure is the parent of a vast class of derivatives.
Piperazinediones are derived from piperazine and are characterized by the presence of two ketone functional groups on the piperazine ring. Depending on the position of these carbonyl groups, different isomers exist, such as 2,3-piperazinedione (B147188) and 2,5-piperazinedione (B512043). The 2,3-piperazinedione structure features two adjacent carbonyl groups. The presence of the nitrogen atoms and carbonyl groups makes these compounds moderately soluble in polar solvents and enhances their potential for reactivity and forming hydrogen bonds. cymitquimica.com The basicity of the nitrogen atoms in the piperazine ring is a key characteristic, though it is generally less than that of their saturated, non-aromatic counterparts like piperidine (B6355638). youtube.com
Significance of the 2,3-Piperazinedione Scaffold in Chemical and Biological Research
The piperazine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that appears in a multitude of biologically active compounds, including many FDA-approved drugs. nih.govnih.gov The versatility of the piperazine structure allows for substitutions at the nitrogen atoms, which can significantly alter the compound's chemical properties and biological activity. nih.gov
Derivatives of the piperazine and piperazinedione scaffold have been investigated for a wide array of pharmacological activities. nih.gov Research has shown that compounds incorporating this structure can exhibit:
Anxiolytic Properties: Certain piperazinediones have been studied for their anti-anxiety effects, potentially acting through modulation of GABAergic transmission. nih.gov
Analgesic and Anti-inflammatory Potential: The piperazine scaffold is a component of various molecules designed to have analgesic and anti-inflammatory effects. nih.gov
Antimicrobial Activity: Researchers have synthesized piperazine derivatives that show promise as antibacterial and antifungal agents. nih.govmdpi.com
Dopamine (B1211576) Receptor Antagonism: Substituted piperazines have been designed as ligands for dopamine receptors, which are targets for treating neuropsychiatric disorders. nih.govnih.gov
The development of synthetic methodologies to create diverse libraries of piperazine-based compounds is an active area of research, aiming to explore their potential in drug discovery further. nih.govresearchgate.net
Overview of Research Trajectories for 2,3-Piperazinedione, 1-butyl-
The specific compound, 2,3-Piperazinedione, 1-butyl-, is identified by its CAS number 2385-28-6. cymitquimica.com Its structure consists of a 2,3-piperazinedione core with a butyl group attached to one of the nitrogen atoms. This butyl group increases the hydrophobicity of the molecule. cymitquimica.com
Chemical Data for 2,3-Piperazinedione, 1-butyl-
| Property | Value | Source |
|---|---|---|
| CAS Number | 2385-28-6 | cymitquimica.com |
| Molecular Formula | C₈H₁₄N₂O₂ | cymitquimica.comuni.lu |
| Molecular Weight | 170.21 g/mol | cymitquimica.com |
| InChI Key | WKOPXCHXDQPBAO-UHFFFAOYSA-N | cymitquimica.comuni.lu |
| SMILES | CCCCN1CCNC(=O)C1=O | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butylpiperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-5-10-6-4-9-7(11)8(10)12/h2-6H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOPXCHXDQPBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCNC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178552 | |
| Record name | 2,3-Piperazinedione, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2385-28-6 | |
| Record name | 1-Butyl-2,3-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2385-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Piperazinedione, 1-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002385286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Piperazinedione, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Classical and Contemporary Approaches to 2,3-Piperazinedione (B147188) Core Synthesis
The formation of the central 2,3-piperazinedione ring is the foundational step in the synthesis of the target compound. This heterocyclic core is typically assembled through cyclization reactions that form the two amide bonds within the six-membered ring.
The most conventional route to the 2,3-piperazinedione scaffold involves the cyclization of linear precursors. A common method is the condensation of an N-substituted ethylenediamine (B42938) with a derivative of oxalic acid, such as oxalyl chloride or a dialkyl oxalate. For the specific synthesis of 1-butyl-2,3-piperazinedione, this would involve N-butylethylenediamine as the key precursor. The reaction proceeds via a double amide bond formation to yield the desired cyclic structure.
Another established approach involves the intramolecular condensation of a precursor already containing the necessary atoms for the ring. For instance, a diamine can be reacted with a reagent like methyl bromoacetate, followed by N-deprotection, which leads to spontaneous amide bond formation and cyclization to form a ketopiperazine ring. mdpi.com These cyclization reactions can be catalyzed by acids or bases and are often driven by the removal of a small molecule byproduct, such as water or an alcohol. nih.govorganic-chemistry.org More recent methods have employed catalysts like [Cp*IrCl2]2 for the heterocyclization of amines and 1,2-diols, which produces water as the only byproduct. researchgate.net
Multi-component reactions (MCRs) offer a powerful and efficient alternative for constructing complex molecular scaffolds in a single synthetic operation. chemicalpapers.com While direct MCRs for the 1-butyl-2,3-piperazinedione are not extensively documented, the principles can be applied. For instance, a three-component reaction could theoretically involve an amine, an aldehyde, and a cyanide source to build a substituted piperazine (B1678402) precursor, which is then cyclized. nih.gov Strategies involving the in-situ generation of 1,3-dielectrophiles followed by cyclocondensation have proven effective for other diazoles and can be conceptually extended to piperazinediones. beilstein-journals.org These methods are highly valued for their atom economy and ability to rapidly generate structural diversity from simple, readily available starting materials. chemicalpapers.combeilstein-journals.org
Regioselective Functionalization and Derivatization
Once the 2,3-piperazinedione core is formed, further functionalization can be performed to introduce various substituents. Regioselectivity—the ability to control the position of functionalization—is critical, particularly when dealing with the two distinct nitrogen atoms and the carbon backbone of the piperazine ring.
N-alkylation is a fundamental method for introducing substituents onto the nitrogen atoms of the piperazine ring. mdpi.com The synthesis of 1-butyl-2,3-piperazinedione can be achieved by alkylating the parent 2,3-piperazinedione with a butyl halide (e.g., butyl bromide or iodide). researchgate.netresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netnih.gov The choice of base and reaction conditions can influence the regioselectivity, directing the alkylation to either the N1 or N4 position. nih.govmdpi.com For an unsubstituted 2,3-piperazinedione, alkylation would likely occur at the N1 position due to the electronic effects of the adjacent carbonyl groups.
N-acylation, the introduction of an acyl group, is another common derivatization technique. This is typically achieved by reacting the piperazinedione with an acyl chloride or anhydride (B1165640) in the presence of a base. This method is often used to install protecting groups or to introduce further points of diversity in a molecule.
While substitutions at the nitrogen atoms are common, functionalization of the carbon atoms of the piperazine ring (α-C-H functionalization) represents a more advanced and challenging strategy for increasing molecular diversity. nih.govresearchgate.net This approach is attractive as it allows for the modification of the core carbon scaffold. nih.gov
Recent advances have focused on transition-metal-catalyzed and photoredox-catalyzed methods to achieve direct C-H bond activation at the α-carbon position. mdpi.comencyclopedia.pub For example, iridium-based photocatalysts can initiate the formation of an α-amino radical from an N-Boc protected piperazine, which can then couple with various partners like arenes or vinyl groups. mdpi.com This allows for the direct introduction of aryl or vinyl substituents onto the carbon adjacent to a nitrogen atom. While these methods have been more extensively developed for piperazines, the principles can be applied to the piperazinedione scaffold, although the electron-withdrawing nature of the carbonyl groups would influence reactivity. nih.govresearchgate.net
Advanced Synthetic Techniques for Chemical Library Generation
The piperazine and diketopiperazine scaffolds are frequently used in the generation of chemical libraries for drug discovery screening. researchgate.netnih.gov Advanced techniques, often employing solid-phase synthesis, allow for the rapid, parallel synthesis of thousands of related compounds. mdpi.com
In this approach, a piperazine or vicinal diamine precursor is attached to a solid support (resin). mdpi.com A series of reactions, including N-alkylation, N-acylation, and cyclization, are then performed in a combinatorial fashion using a "tea bag" method or automated synthesizers. mdpi.com For example, a resin-bound diamine can be acylated with bromoacetic acid, which is followed by an in-situ intramolecular cyclization to form the monoketo-piperazine ring on the solid support. mdpi.com Subsequent modifications and final cleavage from the resin yield a large library of diverse compounds. Recently, the screening of large combinatorial libraries of trisubstituted piperazines and diketopiperazines led to the identification of novel antagonists for the RORγ nuclear receptor, highlighting the power of this approach in discovering new bioactive molecules. benthamdirect.com
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening. nih.gov These strategies are well-suited for the synthesis of N-alkyl-2,3-diketopiperazines by systematically varying the substituents on the piperazinedione core.
In a typical combinatorial approach to a library of 1-substituted-2,3-piperazinediones, a set of primary amines, including n-butylamine, can be reacted with a suitable scaffold. The core 2,3-piperazinedione structure can be assembled from precursors like N-protected diamino acids, which are then elaborated. The diversity of the library is generated by using a variety of building blocks in a systematic manner.
One common strategy involves the use of a multi-component reaction, such as the Ugi reaction, to rapidly assemble a diverse set of linear peptide precursors. These precursors can then be cyclized to form the desired diketopiperazine ring. While many examples in the literature focus on 2,5-diketopiperazines, the principles are adaptable for the 2,3-isomers. researchgate.net
Table 1: Representative Building Blocks for Combinatorial Synthesis of N-Alkyl-2,3-Diketopiperazines
| Building Block 1 (Amine) | Building Block 2 (Diamino Acid Precursor) | Resulting Substituent at N1 |
| n-Butylamine | N-Boc-ethylenediamine | Butyl |
| Benzylamine | N-Boc-ethylenediamine | Benzyl |
| Isopropylamine | N-Boc-ethylenediamine | Isopropyl |
| Aniline | N-Boc-ethylenediamine | Phenyl |
The power of combinatorial chemistry lies in its ability to generate vast numbers of compounds from a limited set of starting materials, significantly accelerating the drug discovery process.
Fluorous-Linker-Assisted Solution-Phase Protocols
Fluorous-linker-assisted synthesis combines the advantages of solution-phase chemistry (e.g., homogenous reaction conditions and easy monitoring) with the purification benefits of solid-phase synthesis. uni.lu This technique is particularly useful for the parallel synthesis of complex heterocyclic libraries, including those containing a piperazinedione core.
A fluorous-linker-assisted protocol has been successfully developed for the parallel synthesis of a library of piperazinedione-fused tricyclic compounds. nih.gov In this approach, a fluorous-tagged amino ester undergoes a one-pot [3+2] cycloaddition with an aldehyde and a maleimide (B117702) to create a bicyclic proline derivative. This intermediate is then N-acylated and further reacted with an amine. The final step involves cleavage of the fluorous linker with simultaneous lactamization to yield the piperazinedione ring.
While this specific example does not produce 1-butyl-2,3-piperazinedione directly, the methodology is highly adaptable. By selecting appropriate starting materials, such as a fluorous-tagged ethylenediamine derivative and introducing the butyl group via an appropriate amine in the displacement step, this strategy could be applied to the synthesis of the target compound.
Table 2: Key Features of Fluorous-Linker-Assisted Synthesis of a Piperazinedione Library nih.gov
| Step | Description | Advantage |
| Tagging | A fluorous tag is attached to one of the starting materials. | Facilitates purification by fluorous solid-phase extraction (F-SPE). |
| Reaction | Reactions are carried out in solution phase. | Allows for easy reaction monitoring (TLC, LC-MS). |
| Purification | Intermediates are purified by F-SPE. | Avoids traditional column chromatography. |
| Cleavage | The fluorous tag is cleaved to release the final product. | Often occurs concomitantly with the final cyclization step. |
This method offers an efficient route to complex piperazinedione structures with high purity, making it a valuable tool in diversity-oriented synthesis. uni.lu
Solid-Phase Synthesis Protocols for Diketopiperazines
Solid-phase synthesis (SPS) has become a cornerstone of combinatorial chemistry, enabling the efficient production of libraries of small molecules, including diketopiperazines. nih.gov In SPS, the growing molecule is attached to a solid support (resin), which simplifies purification as excess reagents and byproducts can be washed away.
Several solid-phase methods have been developed for the synthesis of diketopiperazines. One common approach involves the sequential coupling of amino acids to a resin, followed by cleavage from the support in a manner that promotes cyclization. For the synthesis of 1-substituted-2,3-diketopiperazines, a resin-bound ethylenediamine derivative can be used as a starting point. The butyl group can be introduced by reductive amination or N-alkylation before or after the formation of the piperazine ring.
An efficient method for the solid-phase synthesis of 1,6-disubstituted and 1,4,5-trisubstituted 2,3-diketopiperazine derivatives has been described. baranlab.org This protocol involves the reduction of resin-bound acylated amino acids or dipeptides, followed by treatment with oxalyldiimidazole to form the diketopiperazine ring in good yield and high purity.
Table 3: Comparison of Solid-Phase and Solution-Phase Synthesis of Diketopiperazines
| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Purification | Simplified (filtration and washing) | Often requires chromatography |
| Automation | Readily automated for high-throughput synthesis | More challenging to automate |
| Reaction Scale | Typically smaller scale | Easily scalable |
| Reaction Monitoring | More difficult | Straightforward (TLC, NMR, etc.) |
The use of solid-phase synthesis, often in combination with microwave assistance, has significantly improved the speed and efficiency of diketopiperazine library generation. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals.
For the synthesis of N-substituted piperazinediones like 1-butyl-2,3-piperazinedione, several green chemistry strategies can be employed. These include the use of more environmentally benign solvents, such as water or ethanol, and the development of catalyst-based reactions that are more atom-economical.
For instance, microwave-assisted organic synthesis (MAOS) has emerged as a green technology that can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. nih.gov The synthesis of diketopiperazines from N-Boc-protected dipeptide esters has been achieved under solvent-free, microwave-assisted conditions, leading to improved yields and stereochemical integrity. nih.gov
Another green approach involves the use of catalytic methods that avoid the use of stoichiometric and often toxic reagents. For example, the development of catalytic C-H functionalization reactions offers a more sustainable way to introduce substituents onto the piperazine core. researchgate.net
Table 4: Application of Green Chemistry Principles to Diketopiperazine Synthesis
| Green Chemistry Principle | Application in Diketopiperazine Synthesis |
| Waste Prevention | One-pot reactions and catalytic cycles to minimize byproducts. |
| Atom Economy | Use of addition and cycloaddition reactions that incorporate all atoms from the starting materials into the final product. |
| Safer Solvents and Auxiliaries | Replacement of hazardous solvents like chlorinated hydrocarbons with water, ethanol, or performing reactions under solvent-free conditions. |
| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. |
| Catalysis | Development of highly efficient and recyclable catalysts to replace stoichiometric reagents. |
By integrating these principles, the synthesis of 1-butyl-2,3-piperazinedione and related compounds can be made more sustainable and environmentally friendly.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis in 2,3-Piperazinedione (B147188) Characterization
Spectroscopic methods are fundamental to elucidating the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR, Raman), and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and molecular weight of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and for analyzing its conformation in solution. For 1-butyl-2,3-piperazinedione, the piperazine (B1678402) ring can adopt different conformations, such as chair or boat forms, which can be investigated using ¹H NMR. dergipark.org.tr The chemical shifts and coupling constants of the protons on the piperazine ring and the butyl chain would provide detailed insights into the predominant conformation and the stereochemical environment of each nucleus.
Furthermore, ¹³C NMR spectroscopy would confirm the number of unique carbon environments and their chemical nature (e.g., carbonyl, aliphatic). organicchemistrydata.org While general chemical shift ranges for similar functional groups are known, specific experimental ¹H and ¹³C NMR data for 1-butyl-2,3-piperazinedione are not available in published literature. princeton.eduhmdb.ca This prevents a detailed discussion of its specific conformational preferences and the electronic effects of the butyl and dione (B5365651) substitutions on the piperazine ring.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Conformation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and study intermolecular interactions like hydrogen bonding. In 1-butyl-2,3-piperazinedione, the key vibrational modes would include the C=O stretching of the amide groups, N-H stretching (if a proton is present on the second nitrogen), and various C-H and C-N stretching and bending vibrations. dergipark.org.trresearchgate.net
The position and shape of the C=O and N-H stretching bands can provide information about the extent of hydrogen bonding in the solid state or in solution. cymitquimica.com Raman spectroscopy, being particularly sensitive to non-polar bonds, would offer complementary information, especially regarding the C-C backbone of the butyl group and the piperazine ring. nih.gov Although general vibrational frequencies for piperazine and diketopiperazine derivatives have been reported, specific experimental FT-IR and Raman spectra for 1-butyl-2,3-piperazinedione are not documented. dergipark.org.trresearchgate.net
Mass Spectrometry for Structural Confirmation and Fragmentation Studies
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For 1-butyl-2,3-piperazinedione, the molecular ion peak would confirm its molecular weight of 170.21 u.
The fragmentation of diketopiperazines typically involves the cleavage of the amide bonds. researchgate.net Expected fragmentation for 1-butyl-2,3-piperazinedione would likely involve the loss of the butyl group, cleavage of the piperazine ring, and loss of carbonyl groups. While the fragmentation patterns of related diketopiperazines have been studied, a detailed experimental mass spectrum and fragmentation analysis for 1-butyl-2,3-piperazinedione are not available in the NIST WebBook or other common databases. nist.govnist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A crystal structure of 1-butyl-2,3-piperazinedione would unambiguously determine the conformation of the piperazine ring (e.g., chair, boat, or twisted conformation) and how the molecules pack in the crystal lattice. This technique would also provide precise details on hydrogen bonding interactions involving the amide groups. A search of crystallographic databases reveals no published crystal structure for this specific compound.
Stereochemical Considerations and Isomerism
The structure of 1-butyl-2,3-piperazinedione presents interesting stereochemical aspects, although a full analysis is hampered by the lack of experimental data.
Chirality and Enantioselective Synthesis
Depending on the substitution pattern, piperazinedione derivatives can be chiral. In the case of 1-butyl-2,3-piperazinedione, if the molecule is planar or undergoes rapid conformational inversion, it would be achiral. However, if the piperazine ring adopts a stable, non-planar conformation, and depending on the substitution on the second nitrogen atom, the molecule could potentially be chiral.
The development of enantioselective synthetic routes is a major focus in modern organic chemistry, particularly for nitrogen-containing heterocycles which are common in pharmaceuticals. researchgate.netnih.govnih.gov Strategies for the enantioselective synthesis of related chiral piperazines often involve the use of chiral catalysts or starting from chiral precursors like amino acids. nih.gov However, there are no published methods specifically describing the enantioselective synthesis of 1-butyl-2,3-piperazinedione.
Cis-Trans Isomerism and Epimerization Studies
The concept of cis-trans isomerism, also known as geometric isomerism, arises from restricted rotation around a bond, which is a defining feature of cyclic structures like the piperazinedione ring. rsc.org In the context of substituted piperazines, cis and trans isomers can exist depending on the relative orientation of substituents on the ring. For 1-butyl-2,3-piperazinedione, this isomerism would relate to the spatial arrangement of the butyl group relative to other potential substituents on the ring, although in the parent monosubstituted compound, this is not a primary consideration unless other chiral centers are present.
More pertinent to 1-butyl-2,3-piperazinedione is the potential for cis-trans isomerism across the two amide bonds within the piperazinedione ring. Amide bonds possess a significant partial double bond character, which restricts free rotation around the C-N bond. nih.govnih.govresearchgate.net This can lead to distinct cis and trans conformations of the amide linkage. While the trans conformation is generally more stable in linear peptides, the constraints of a cyclic structure can influence this preference. nih.gov In cyclic diamides, the interplay of ring strain and electronic effects determines the favored amide bond geometry. rsc.org
Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a critical consideration, particularly in compounds with chiral carbons. mdpi.com For 1-butyl-2,3-piperazinedione, if chiral centers were introduced at the C-5 or C-6 positions of the piperazine ring, epimerization at these centers would be a possibility. Studies on other piperazine derivatives have shown that epimerization can occur, for instance, through visible light-mediated processes, allowing for the conversion of a less stable diastereomer to a more stable one. nih.gov Such transformations often proceed via radical-mediated hydrogen atom transfer at the α-amino position. nih.gov
While specific epimerization studies on 1-butyl-2,3-piperazinedione are not extensively documented in the literature, the principles observed in related piperazine systems suggest that if chiral centers were present, their stereochemical stability would be a key area of investigation.
Conformational Analysis and Ring Dynamics
For piperazine derivatives, the energy barrier for the interconversion between chair conformations is generally higher than that for cyclohexane, a phenomenon attributed to the presence of the nitrogen atoms. nih.gov In N-acylpiperazines, two primary dynamic processes are at play: the restricted rotation around the N-acyl (amide) bond and the inversion of the piperazine ring. nih.govrsc.org
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational changes. beilstein-journals.orgresearchgate.netnih.govrsc.org By analyzing the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. From these coalescence temperatures, the activation energy barriers (ΔG‡) for these dynamic processes can be calculated. rsc.orgbeilstein-journals.org
Studies on N-benzoylated piperazines have shown that the energy barriers for amide bond rotation and ring inversion are in the range of 56 to 80 kJ mol⁻¹. rsc.org It is often observed that the energy barrier for the amide bond rotation is higher than that for the ring inversion. rsc.org For 1-butyl-2,3-piperazinedione, similar dynamic behaviors are expected. The presence of the two carbonyl groups at the 2 and 3 positions will influence the electronic environment and steric interactions within the ring, affecting the specific energy barriers for ring inversion and rotation around the N-butyl bond.
The conformational preference of the N-butyl group (i.e., whether it predominantly occupies an axial or equatorial position in the chair conformation) will be governed by steric and electronic factors. In many N-substituted piperidines and piperazines, an equatorial orientation of the substituent is favored to minimize steric hindrance. However, specific intramolecular interactions can sometimes stabilize an axial conformation. nih.gov
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Diketone Functional Groups in the Piperazinedione Ring
The piperazinedione ring in 1-butyl-2,3-piperazinedione contains two carbonyl groups at the 2 and 3 positions, forming an α-diketone moiety constrained within a heterocyclic framework. These diketone groups are the primary sites of reactivity, enhancing the compound's potential for various chemical transformations. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The reactivity of these α-diketones can be influenced by the nature of the attached alkyl chains nih.gov. The presence of adjacent nitrogen atoms and the cyclic structure introduces unique electronic and steric effects compared to acyclic α-diketones. The carbonyl groups also participate in hydrogen bonding, which can influence the compound's solubility and interactions in protic solvents.
Nucleophilic and Electrophilic Reactions on the Piperazinedione Ring System
The 1-butyl-2,3-piperazinedione structure possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of reactions.
Nucleophilic Reactions: The piperazine (B1678402) ring contains two nitrogen atoms. The nitrogen at the N4 position is a secondary amine and acts as a potent nucleophile. This nitrogen can readily participate in nucleophilic substitution reactions with alkyl halides or engage in reductive aminations mdpi.com. Piperazine itself is known to be an efficient nucleophile in substitution reactions researchgate.netresearchgate.net. The N1 nitrogen, being part of an amide linkage, is significantly less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.
Electrophilic Reactions: While the ring is not aromatic and does not undergo classical electrophilic aromatic substitution masterorganicchemistry.com, it can react with electrophiles at several positions. The lone pair of electrons on the N4 amine makes it a site for electrophilic attack, such as protonation or alkylation. The carbonyl oxygens can also be attacked by electrophiles, particularly under acidic conditions, which serves to activate the carbonyl carbon for subsequent nucleophilic attack. Mechanistic studies on related N-Boc piperazines have highlighted the crucial role of the electrophile's nature in determining reaction outcomes, including yield and stereoselectivity nih.gov.
Cycloaddition Reactions and Ring Transformations
The piperazinedione scaffold can be involved in or synthesized through cycloaddition and ring transformation reactions. The synthesis of piperazine rings and their derivatives is often achieved through various cyclization reactions organic-chemistry.org. For instance, electron transfer-induced cycloadditions have been reported for related nitrogen-containing heterocycles like aziridines, yielding larger ring systems researchgate.net. Furthermore, [3+2] cycloaddition reactions are a known method for constructing five-membered heterocyclic rings and have been applied to systems like oxaziridines nih.gov. These precedents suggest that the double bonds within precursors to the piperazinedione ring or the C=O bonds themselves could potentially participate in cycloaddition reactions under specific conditions, leading to more complex fused or spirocyclic structures. Ring transformations, such as the reduction of the diketone functionality to form a piperazine, are also key reactions for this class of compounds.
Influence of Substituents on Reaction Pathways and Selectivity
The N-butyl group at the N1 position exerts a significant influence on the reactivity and selectivity of the molecule through both electronic and steric effects.
Electronic Effects: The butyl group is an electron-donating group through induction. This effect increases the electron density on the N1 nitrogen, though this is counteracted by the electron-withdrawing nature of the adjacent carbonyl group. Studies on related N-substituted piperazin-2-ones have shown that while significant electronic changes on an N1-acyl substituent may not strongly influence enantioselectivity in some allylic alkylations, they can still impact reaction efficiency nih.gov.
Steric Effects: The steric bulk of the butyl group can hinder the approach of reactants to the N1 nitrogen and the adjacent C2 carbonyl and C6 methylene (B1212753) positions. This steric hindrance can direct incoming reagents to the less hindered N4 and C5 positions. In related systems, it has been observed that steric hindrance from ortho substituents can significantly lower the enantiomeric excess in asymmetric reactions nih.gov. Studies on other N-Boc heterocycles have also revealed that sterically hindering N-alkyl groups can minimize side reactions like ring fragmentation nih.gov. The influence of N-alkyl substituents has been shown to be critical in differentiating the properties and interactions of similar drug molecules nih.gov.
| Substituent Type | Position | Observed Effect | Example System/Study | Citation |
|---|---|---|---|---|
| N-Alkyl (Butyl) | N1 | Inductive electron donation, steric hindrance affecting approach to N1/C2/C6. | General principle, inferred from studies on related heterocycles. | nih.govnih.gov |
| N-Benzoyl (para-F, para-OMe) | N1 | Electronic changes had minimal effect on enantioselectivity but affected yield. | Catalytic Asymmetric Allylic Alkylation of Piperazin-2-ones. | nih.gov |
| N-Benzoyl (ortho-substitution) | N1 | Steric hindrance significantly lowered enantiomeric excess. | Catalytic Asymmetric Allylic Alkylation of Piperazin-2-ones. | nih.gov |
| Distal N-Alkyl | N4 | Sterically hindered groups minimized ring-fragmentation of lithiated intermediates. | Asymmetric Lithiation-Trapping of N-Boc Piperazines. | nih.gov |
Reaction Mechanisms and Kinetic Studies
The formation and degradation of piperazinediones (also known as diketopiperazines or DKPs) have been the subject of detailed kinetic studies. These reactions are highly dependent on factors like pH, temperature, and buffer concentration.
The formation of the piperazinedione ring often occurs via intramolecular aminolysis of dipeptide esters. This cyclization is subject to general base catalysis and its rate is highly pH-dependent, with the unprotonated N-terminal amino group being the more reactive species nih.gov. The rate of DKP formation is significantly affected by the amino acid sequence, with different substituents impacting the rate of cyclization nih.govrsc.org.
Conversely, the cleavage of the piperazinedione ring occurs through hydrolysis of the amide bonds. Kinetic studies show this degradation is also pH-dependent. For example, some DKPs are stable between pH 3 and 8 but undergo hydrolysis in more strongly acidic or basic conditions nih.govnih.gov. The hydrolysis often follows pseudo-first-order kinetics nih.gov.
| Reaction | Key Findings | Model Compound/Study | Citation |
|---|---|---|---|
| DKP Formation (Cyclization) | Rate depends on ionization of the N-terminal amino group (unprotonated form is more reactive). General base catalysis observed. | Phe-Pro-p-nitroaniline | nih.gov |
| DKP Formation (Cyclization) | N- and C-methyl substituents affect the rate. Reaction is self-catalyzed and also by other amines. | Esters of Gly-Gly, Gly-Ala, Ala-Gly | rsc.org |
| DKP Hydrolysis (Cleavage) | Follows pseudo-first-order kinetics. Occurs at pH < 3 and > 8. Stable at intermediate pH. | Phe-Pro-DKP | nih.gov |
| DKP Hydrolysis (Cleavage) | Predominates at pH > 5, subject to neutral- and specific base-catalyzed processes. | RS-10085 (a complex TIS-containing DKP) | nih.gov |
| Reaction with CO2 | Reaction of aqueous piperazine with CO2 was found to be first order in both CO2 and piperazine. | Aqueous Piperazine | rug.nl |
Cleavage and Rearrangement Reactions of 2,3-Piperazinedione (B147188) Derivatives
The most prominent cleavage reaction for piperazinedione derivatives is the hydrolysis of the two endocyclic amide (peptide-like) bonds. This process breaks the heterocyclic ring and typically yields the corresponding substituted ethylenediamine (B42938) and oxalic acid derivatives, or products thereof. As established in kinetic studies, this hydrolytic cleavage is catalyzed by both acid and base nih.govnih.gov. Under strongly acidic or basic conditions, the ring is susceptible to opening, a common fate for cyclic amides khanacademy.org. The cleavage of heterocyclic rings under various conditions is a well-documented phenomenon in organic chemistry nih.govresearchgate.net.
Rearrangement reactions, such as the Wolff, Beckmann, or Curtius rearrangements, are fundamental transformations in organic synthesis, often involving the migration of a group to an adjacent atom libretexts.orgbyjus.com. While specific examples of these classic named rearrangements for the 1-butyl-2,3-piperazinedione ring are not prominently documented, the structural elements for such possibilities exist. For instance, intermediates derived from the diketone could potentially undergo rearrangements, leading to ring contraction or expansion under specific synthetic conditions. However, the most predictable and studied transformation remains the hydrolytic cleavage of the amide bonds.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and optimized geometry of molecules. For 1-butyl-2,3-piperazinedione, DFT calculations, likely employing methods such as B3LYP with a suitable basis set (e.g., 6-31++G(d,p)), would be instrumental in determining its most stable three-dimensional structure. researchgate.net
These calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. The piperazinedione ring is expected to adopt a non-planar conformation, likely a chair or a twisted-boat form, to minimize steric strain. The orientation of the N-butyl group relative to the ring (axial vs. equatorial) is a critical aspect of its geometry. Studies on similar N-substituted piperazines, such as 1-butylpiperazine, have shown a preference for the equatorial conformation of the substituent to reduce steric hindrance. researchgate.net In the case of 1-butyl-2,3-piperazinedione, the presence of the carbonyl groups at the 2 and 3 positions would influence the ring's puckering and the energetic preference for the butyl group's orientation.
The electronic structure analysis from DFT provides insights into the distribution of electrons within the molecule. Properties such as the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and reactivity. The carbonyl oxygens are expected to be the most electron-rich sites, while the hydrogen atoms on the butyl chain and the N-H proton (if present at the 4-position) would be electron-deficient.
Table 1: Predicted Geometric Parameters for 1-butyl-2,3-piperazinedione based on DFT Calculations on Analogous Structures This table presents hypothetical data based on typical values found in related piperazine (B1678402) and diketopiperazine structures from computational studies, as direct experimental or calculated data for 1-butyl-2,3-piperazinedione is not readily available in the search results.
| Parameter | Predicted Value | Reference Compound/Method |
| C=O Bond Length | ~1.23 Å | Diketopiperazines |
| C-N (amide) Bond Length | ~1.35 Å | Diketopiperazines |
| N-C (butyl) Bond Length | ~1.47 Å | N-alkylated piperazines |
| C-C (ring) Bond Length | ~1.52 Å | Piperazinediones |
| Piperazinedione Ring Conformation | Twisted-boat or Chair | Piperazinediones |
| Butyl Group Orientation | Equatorial (preferred) | 1-butylpiperazine researchgate.net |
Molecular Dynamics Simulations for Conformational Preferences and Interactions
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of 1-butyl-2,3-piperazinedione over time, providing a deeper understanding of its conformational flexibility and interactions with its environment. nih.govnih.govescholarship.orgresearchgate.net By simulating the motion of atoms and molecules, MD can explore the potential energy surface and identify the most populated conformational states.
For 1-butyl-2,3-piperazinedione, MD simulations would be particularly useful in characterizing the flexibility of the butyl chain and the puckering of the piperazinedione ring. nih.gov The simulations could reveal the relative energies of different conformers and the barriers to interconversion between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target or to pack in a crystal lattice.
MD simulations can also be used to study the interactions of 1-butyl-2,3-piperazinedione with solvent molecules or other solutes. nih.gov In an aqueous environment, for example, the simulations would show how water molecules form hydrogen bonds with the carbonyl oxygens and the N-H group. These interactions are critical in determining the solubility and bioavailability of the compound. In the context of drug design, MD simulations can be used to model the binding of 1-butyl-2,3-piperazinedione to a receptor, providing insights into the key interactions that stabilize the complex. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For 1-butyl-2,3-piperazinedione, the HOMO is likely to be localized on the nitrogen atoms and the carbonyl oxygen atoms, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, is expected to be centered on the carbonyl carbon atoms, which are electrophilic centers.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
FMO analysis can be used to predict the most likely sites for nucleophilic and electrophilic attack. For example, a nucleophile would preferentially attack the regions of the molecule where the LUMO is localized (the carbonyl carbons). Conversely, an electrophile would be drawn to the areas where the HOMO is concentrated (the nitrogen and oxygen atoms). This information is invaluable for understanding the chemical reactions that 1-butyl-2,3-piperazinedione might undergo.
Table 2: Predicted Frontier Molecular Orbital Properties for 1-butyl-2,3-piperazinedione This table presents hypothetical data based on general principles of FMO theory and findings for similar heterocyclic compounds, as specific calculations for 1-butyl-2,3-piperazinedione are not available in the search results.
| Property | Predicted Characteristic |
| HOMO Localization | Primarily on the nitrogen and carbonyl oxygen atoms |
| LUMO Localization | Primarily on the carbonyl carbon atoms |
| Predicted Nucleophilic Sites | Carbonyl carbons |
| Predicted Electrophilic Sites | Nitrogen and carbonyl oxygen atoms |
| HOMO-LUMO Gap | Moderate (indicative of a relatively stable compound) |
Theoretical Vibrational and Electronic Spectra Simulation
Theoretical simulations of vibrational (infrared and Raman) and electronic (UV-Visible) spectra are powerful tools for identifying and characterizing molecules. These simulations, often performed using DFT and time-dependent DFT (TD-DFT) methods, can provide a detailed assignment of the spectral features observed experimentally.
A theoretical vibrational analysis of 1-butyl-2,3-piperazinedione would involve calculating the frequencies and intensities of its normal modes of vibration. researchgate.net This would allow for the assignment of the peaks in its experimental IR and Raman spectra to specific molecular motions, such as C=O stretching, N-H bending, and C-H stretching of the butyl group. Such an analysis can confirm the presence of specific functional groups and provide information about the molecule's conformation. For instance, the frequency of the C=O stretching vibration can be sensitive to the local environment and hydrogen bonding.
Simulation of the electronic spectrum (UV-Vis) would involve calculating the energies and oscillator strengths of the electronic transitions. researchgate.net For 1-butyl-2,3-piperazinedione, the lowest energy electronic transitions are likely to be n -> π* transitions associated with the carbonyl groups. The calculated spectrum can be compared with the experimental one to confirm the identity of the compound and to understand its electronic properties.
Quantum Chemical Insights into Protonation Sites and Reaction Intermediates
Quantum chemical calculations can provide detailed insights into the reactivity of 1-butyl-2,3-piperazinedione, including the identification of its most likely protonation sites and the characterization of reaction intermediates. nih.gov
By calculating the proton affinity of the different basic sites in the molecule (the nitrogen atoms and the carbonyl oxygen atoms), it is possible to predict where protonation is most likely to occur. In the case of 1-butyl-2,3-piperazinedione, the nitrogen atom at the 4-position (if it is a secondary amine) and the carbonyl oxygens are potential protonation sites. Theoretical studies on N-methyl piperazine have shown that the relative basicity of the nitrogen atoms can be influenced by the solvent environment. nih.gov
Quantum chemical methods can also be used to model the potential energy surface for various chemical reactions involving 1-butyl-2,3-piperazinedione. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction mechanism. For example, one could study the mechanism of hydrolysis of the amide bonds or the N-alkylation reaction. This information is crucial for understanding the metabolic fate of the compound and for designing synthetic routes.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The intermolecular interactions of 1-butyl-2,3-piperazinedione are critical in determining its physical properties, such as its melting point, boiling point, and solubility, as well as its behavior in biological systems. These interactions can be studied using a combination of quantum chemical calculations and analysis of crystal structure data. semanticscholar.orgmdpi.comresearchgate.net
Hydrogen bonding is expected to be a dominant intermolecular interaction for 1-butyl-2,3-piperazinedione. The N-H group (if present at the 4-position) can act as a hydrogen bond donor, while the carbonyl oxygens are strong hydrogen bond acceptors. mdpi.comresearchgate.net In the solid state, these hydrogen bonds can lead to the formation of well-defined one-, two-, or three-dimensional networks, which dictate the crystal packing. ed.ac.uk Studies on related piperazine and piperazinediium salts have revealed various hydrogen-bonding motifs. mdpi.comresearchgate.neted.ac.uk
Computational methods can be used to calculate the energies of these intermolecular interactions and to explore the different possible packing arrangements in the solid state. This information is essential for understanding the polymorphism of the compound, which can have important implications for its properties and applications.
Biological Activity Research and Mechanistic Insights Excluding Clinical Studies
Exploration of Antimicrobial Potential
There is no specific research available on the antimicrobial potential of 1-butyl-2,3-piperazinedione. While numerous studies have explored the antimicrobial activities of various piperazine (B1678402) derivatives, these investigations have focused on more complex molecules and have not included data for this specific compound. Therefore, no data tables or detailed research findings on its activity against bacteria or fungi can be provided.
Antiviral Activity Investigations
Similarly, investigations into the antiviral activity of 1-butyl-2,3-piperazinedione have not been reported in the available scientific literature. Research on antiviral piperazine-containing compounds typically involves more structurally complex molecules, and no specific antiviral screening data for 1-butyl-2,3-piperazinedione has been published.
Anticancer Research and Target Interactions
There is a lack of published research on the anticancer properties and target interactions of 1-butyl-2,3-piperazinedione. While the piperazinedione core is found in some natural products with cytotoxic activities, no studies have specifically evaluated the efficacy of the 1-butyl derivative against cancer cell lines or its potential molecular targets.
Neuroprotective Effects and Associated Biological Pathways
No studies dedicated to the neuroprotective effects of 1-butyl-2,3-piperazinedione or its interaction with associated biological pathways have been found. The neuroprotective potential of piperazine-containing compounds has been an area of interest, but research has not extended to this specific, simpler derivative.
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant properties and radical scavenging mechanisms of 1-butyl-2,3-piperazinedione have not been documented in scientific literature. Standard antioxidant assays such as DPPH or ABTS have not been reported for this compound, and therefore, no data on its potential to mitigate oxidative stress is available.
Enzyme Inhibition and Protein Binding Studies
Specific studies on the enzyme inhibition or protein binding characteristics of 1-butyl-2,3-piperazinedione are absent from the available research. Without experimental data, it is not possible to detail any potential interactions with specific enzymes or proteins.
Broad Spectrum Biological Interactions: In Vitro and Cellular Level Investigations
Comprehensive in vitro and cellular level investigations to determine the broad-spectrum biological interactions of 1-butyl-2,3-piperazinedione have not been published. Consequently, there is no data to populate tables or provide a summary of its general biological activity at the cellular level.
Structure Activity Relationships Sar and Ligand Design Principles
Impact of Butyl Substitution on Biological Activity and Pharmacological Interactions
The primary contribution of the butyl group is its hydrophobic character. cymitquimica.com This lipophilicity can influence several aspects of the compound's behavior, including its ability to cross biological membranes and its affinity for the hydrophobic pockets within receptor binding sites or enzyme active sites. In studies of related piperazine (B1678402) derivatives, the introduction of hydrophobic motifs has been explored to modulate potency. nih.gov While in some series, adding groups like methyl or tert-butyl had minimal effect on potency, the inclusion of aliphatic chains can be crucial for improving drug-like properties, such as solubility and bioavailability. nih.gov
The nature of the N-substituent on a piperazine ring is a well-established determinant of potency and selectivity toward biological targets. mdpi.com The size, shape, and electronics of this substituent dictate the quality of fit within a binding site. The n-butyl group, being a flexible four-carbon chain, can adopt various conformations, potentially allowing it to adapt to the topology of different binding pockets. This contrasts with more rigid or bulkier substituents which may enhance selectivity for one target over another by introducing steric hindrance that prevents binding to off-targets. researchgate.net
Influence of Piperazinedione Ring Substituents on Activity Profile
While 1-butyl-2,3-piperazinedione is unsubstituted on the carbon backbone of the heterocyclic ring, the hypothetical introduction of substituents at these positions (C-5 and C-6) provides a key strategy for modifying its activity profile. Research on analogous piperazine structures demonstrates the profound impact of such substitutions.
The size and position of substituents on the piperazine ring are critical. For a series of 1-piperazino-3-arylindans, the introduction of relatively small substituents, such as methyl or dimethyl groups, at the 2-position of the piperazine ring was found to be essential for potent D1 and D2 dopamine (B1211576) receptor antagonism. nih.gov This suggests that for certain targets, the space within the binding pocket is limited, and bulky groups are not well-tolerated. In some instances, increasing the size of substituents leads to a decrease in cytotoxic activity, indicating a potential size threshold for optimal interaction. nih.gov
Conversely, strategic substitution can enhance activity. Studies on other heterocyclic scaffolds have shown that adding alkyl groups can be well-tolerated and even increase binding affinity, whereas substitution at other positions can be detrimental to activity. mdpi.com The introduction of electron-withdrawing groups, such as chloro or fluoro substituents, on rings attached to the core piperazine structure has also been shown to enhance anti-tumor activity in certain classes of compounds. nih.gov Therefore, modifying the 1-butyl-2,3-piperazinedione ring with small alkyl or electron-withdrawing groups could be a viable path to generating derivatives with altered and potentially enhanced biological activities.
Table 1: Effect of Piperazine Ring Substitution on Receptor Affinity in Related Compounds This table is based on findings from related piperazine-containing compounds and is for illustrative purposes.
| Compound Series | Substitution on Piperazine Ring | Observed Effect on Activity | Reference |
|---|---|---|---|
| 1-Piperazino-3-arylindans | Small alkyl groups (e.g., 2-methyl, 2,2-dimethyl) | Potent D1 and D2 antagonism in vivo | nih.gov |
| Celastrol Derivatives | Increasing substituent size at C-3 hydroxyl | Decreased cytotoxicity with larger groups | nih.gov |
| Unfused Heterobiaryls | Alkyl groups at pyrimidine (B1678525) position 6 | Substantial increase in 5-HT7 binding affinity | mdpi.com |
| Unfused Heterobiaryls | Alkyl groups at pyrimidine position 5 | Highly detrimental for affinity | mdpi.com |
Stereochemical Effects on Biological Target Recognition
Stereochemistry is a fundamental aspect of drug design, as biological systems, such as enzymes and receptors, are chiral. Different enantiomers of a chiral molecule often exhibit distinct pharmacological profiles. researchgate.net The parent molecule, 1-butyl-2,3-piperazinedione, is achiral. However, the introduction of a single substituent onto the carbon backbone of the piperazinedione ring (at the C-5 or C-6 position) would create a stereocenter, resulting in a pair of enantiomers.
Therefore, if 1-butyl-2,3-piperazinedione were to be functionalized on its ring, the resulting stereoisomers would be expected to interact differently with chiral biological macromolecules. This differential recognition could affect not only the potency of the compound but also its absorption, distribution, metabolism, and excretion (ADME) properties.
Modulating Reactivity and Binding Affinity Through Structural Modifications
The reactivity and binding affinity of 1-butyl-2,3-piperazinedione can be systematically tuned through precise structural modifications. The core structure itself possesses key features that contribute to its interaction potential. The two carbonyl groups (diketone) in the 2 and 3 positions enhance the molecule's reactivity and provide hydrogen bond acceptor sites, which are crucial for anchoring the ligand within a biological target's binding pocket. cymitquimica.com
Binding affinity, often quantified by the inhibition constant (Ki), can be dramatically altered by modifying the periphery of the molecule. For example, in a series of piperazinehexanamide derivatives, structural modifications led to compounds with high affinity for the 5-HT₇ receptor, with one derivative achieving a Ki value of 0.58 nM. nih.gov This highlights how targeted changes can produce highly potent ligands.
Modifications can influence affinity through several mechanisms:
Hydrophobic Interactions : The N-butyl group provides a hydrophobic anchor. cymitquimica.com Lengthening, shortening, or branching this alkyl chain would alter the strength of van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket.
Steric Bulk : The size and shape of substituents can either enhance binding by occupying a specific pocket or reduce affinity through steric clashes with the receptor. researchgate.net
Electronic Effects : Introducing electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its ability to form hydrogen bonds or engage in electrostatic interactions. In some piperazine conjugates, electron-withdrawing substituents were found to enhance antitumor activity. nih.gov
Conformational Rigidity : The piperazinedione ring has a degree of conformational rigidity. nih.gov Introducing substituents or fusing other rings to the scaffold can lock the molecule into a specific conformation that may be more or less favorable for binding to a particular target.
By strategically combining these modifications, it is possible to fine-tune the molecule's affinity and selectivity for a desired biological target.
Computational SAR Approaches for Predictive Modeling
In modern drug discovery, computational methods are indispensable for predicting the biological activity of novel compounds and understanding their structure-activity relationships at a molecular level. For scaffolds like piperazine and its derivatives, these approaches can accelerate the design of more potent and selective agents.
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate chemical structures with biological activity. In a typical QSAR study for piperidine (B6355638) or piperazine derivatives, a series of compounds with known activities (e.g., IC₅₀ values) is used. nih.gov Various molecular descriptors (representing physicochemical, electronic, and 3D properties) are calculated for each molecule. A genetic algorithm or other feature selection method is then used to identify the most relevant descriptors, which are subsequently used to build a predictive mathematical model, often through multiple linear regression. nih.govresearchgate.net Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. researchgate.net
Molecular Docking and Molecular Dynamics (MD) simulations provide a more visual and mechanistic understanding of ligand-receptor interactions. Docking studies predict the preferred binding pose of a molecule within the active site of a target protein. rsc.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For instance, docking studies on piperazine-based compounds have identified critical interactions with specific amino acid residues in their target receptors. rsc.orgnih.gov MD simulations can then be used to assess the stability of these binding poses over time, providing further insight into the dynamics of the ligand-receptor complex. rsc.org
These computational approaches allow researchers to rationalize existing SAR data and make informed, data-driven decisions in the design of new derivatives of 1-butyl-2,3-piperazinedione.
Table 2: Application of Computational SAR Methods to Piperazine-like Scaffolds
| Computational Method | Application | Key Findings/Goals | Reference(s) |
|---|---|---|---|
| QSAR | Predict inhibitory activity of piperidine derivatives against Akt1 and cancer cell lines. | Developed robust models (r²: 0.742-0.832) using 2D and 3D descriptors to predict IC₅₀ values. | nih.gov |
| GQSAR | Design novel HDM2 inhibitors from a piperidine scaffold. | Generated a combinatorial library and predicted the activity of new compounds to identify potent inhibitors. | researchgate.net |
| Molecular Docking | Analyze the binding mode of piperazine-based ligands at the Sigma 1 Receptor (S1R). | Identified key amino acid residues interacting with the ligand, providing a basis for structure-based optimization. | rsc.orgnih.gov |
| Molecular Dynamics | Evaluate the stability of the ligand-receptor complex over time. | Confirmed the stability of docking poses and crucial ligand-residue interactions. | rsc.org |
| Molecular Modeling | Analyze SAR of acylsulfonylpiperazines against prostate cancer cells. | Used to understand the relationship between compound structure and observed antiproliferative effects. | researchgate.net |
Advanced Applications in Chemical and Materials Science Research
2,3-Piperazinedione (B147188) as a Building Block in Complex Molecule Synthesis
The 2,3-piperazinedione scaffold serves as a versatile building block in the synthesis of more complex molecules. The presence of two carbonyl groups and two nitrogen atoms within the six-membered ring imparts a distinct reactivity profile. researchgate.net The N-H group can be readily functionalized, while the adjacent carbonyls can participate in various condensation and nucleophilic addition reactions.
In the case of 1-butyl-2,3-piperazinedione, the N-1 position is already occupied by a butyl group, which influences the compound's solubility and steric profile. researchgate.net The remaining N-H at the N-4 position remains a key site for synthetic elaboration, allowing for the introduction of diverse substituents. This feature is crucial for constructing larger, more intricate molecular architectures. The synthesis of complex derivatives often involves the alkylation or acylation of this secondary amine. The strategic use of the piperazinedione core allows chemists to access novel heterocyclic systems with potential applications in various fields of chemical research. The reduction of the ketone or amide functionalities can also lead to highly substituted piperazine (B1678402) derivatives, which are common structural motifs in pharmaceuticals.
Utilization as a Privileged Scaffold for Chemical Library Development
The piperazine ring system is widely regarded as a "privileged scaffold" in medicinal chemistry and drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. youtube.comresearchcommons.org The 2,3-piperazinedione core embodies the key features of a privileged structure.
Its rigid, yet modifiable, framework allows for the systematic introduction of substituents at multiple locations (the two nitrogen atoms and potentially the carbon backbone), creating a three-dimensional array of chemical diversity. This process is central to the construction of chemical libraries—large collections of related but structurally distinct compounds used for high-throughput screening to identify new drug leads. nih.gov The 1-butyl-2,3-piperazinedione molecule is an example of a scaffold member where one point of diversity (the N-1 position) has been defined with a butyl group. By varying the substituent at the remaining N-4 position and modifying the carbon backbone, a vast library of compounds can be generated from this single precursor, each with the potential for unique biological activity.
Role in the Synthesis of Natural Product Analogs
Natural products have long been a source of inspiration for drug discovery. uni.lu However, natural molecules often have limitations, such as poor metabolic stability or complex, inefficient syntheses. Consequently, chemists often synthesize analogs that retain the key pharmacophoric elements of the natural product while having improved properties. The piperazine skeleton is frequently incorporated into natural product analogs to enhance their pharmacological profiles. youtube.com
The 2,5-piperazinedione (B512043) (or diketopiperazine) core, an isomer of the 2,3-dione, is itself found in a wide range of natural products and serves as a template for analog synthesis. nih.govnih.gov Similarly, the 1-butyl-2,3-piperazinedione scaffold can be used to generate novel analogs that mimic the structural or functional aspects of bioactive natural compounds. By incorporating this framework, chemists can create molecules with enhanced enzymatic degradation resistance compared to linear peptides and that can interact with various biological targets. nih.gov The butyl group can contribute to modulating the lipophilicity and membrane permeability of the resulting analog, potentially improving its bioavailability.
Applications in Polymer Science and Materials Development
While the specific use of 1-butyl-2,3-piperazinedione in polymer science is not extensively documented, its structure suggests potential applications in materials development. Cyclic amides, known as lactams, are important monomers for the synthesis of polyamides through ring-opening polymerization (ROP). researchgate.net For example, ε-caprolactam is the monomer used to produce Nylon 6. greenchemicals.eu
Theoretically, the 2,3-piperazinedione ring could undergo a similar ROP to yield a polyamide material. The presence of two amide bonds within the ring could lead to polymers with unique properties. In such a polymerization, the 1-butyl substituent would become a side group on the resulting polymer chain. This would likely have a significant impact on the material's properties, such as reducing the crystallinity and lowering the melting point by disrupting the hydrogen bonding that typically occurs between polyamide chains. researchgate.net The synthesis of polyamides from piperazine and its derivatives with diacids is a known method for creating materials for applications like hot melt adhesives, demonstrating the utility of the piperazine core in polymer chemistry. researchgate.net
Design of Molecular Probes and Chemical Tools
Molecular probes are small molecules designed to study complex biological systems by interacting with specific targets like proteins or nucleic acids. sigmaaldrich.com The design of effective chemical probes requires a molecular scaffold that can be finely tuned to achieve high potency and selectivity. sigmaaldrich.com
The 2,3-piperazinedione framework, as a privileged scaffold, is an excellent starting point for the design of such chemical tools. Its capacity for systematic modification allows for the attachment of various functional groups, including fluorophores, biotin (B1667282) tags, or reactive moieties, to probe biological functions. For example, a library of compounds based on the 1-butyl-2,3-piperazinedione scaffold could be synthesized and screened to identify a potent binder for a protein of interest. This "hit" molecule could then be further optimized and functionalized to create a specific probe to study the protein's role in cellular pathways or to validate it as a drug target. This structure-guided approach is critical for developing tools that can selectively interrogate protein-protein interactions or enzyme activity. researchcommons.org
Future Directions and Emerging Research Avenues
Advanced Spectroscopic and Structural Probing Techniques
A thorough understanding of the three-dimensional structure of 2,3-Piperazinedione (B147188), 1-butyl- is fundamental to predicting its behavior and interactions. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide essential data on connectivity and functional groups, future research will leverage more advanced methods for a higher level of structural detail. csu.edu.aulongdom.org
High-resolution mass spectrometry (MS) is invaluable for confirming the exact molecular weight and elemental composition. azooptics.com To determine the precise spatial arrangement of atoms, including the conformation of the piperazinedione ring and the orientation of the butyl group, X-ray crystallography is the definitive technique. csu.edu.auresearchgate.net The insights from crystallography are crucial for correlating the solid-state structure with solution-state behavior observed via NMR. researchgate.net Furthermore, advanced techniques like infrared multiple photon dissociation (IRMPD) action spectroscopy are emerging as powerful tools to probe the gas-phase structure of ions, which can provide unique insights into the intrinsic properties of the molecule absent solvent effects. researchgate.net
Table 2: Spectroscopic and Structural Analysis Techniques
| Technique | Information Provided | Relevance to 1-butyl-2,3-piperazinedione |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Provides information on the chemical environment of hydrogen and carbon atoms, revealing the molecule's connectivity and stereochemistry. nih.govcsu.edu.au | Essential for confirming the presence and attachment of the butyl group and for distinguishing between potential isomers. |
| Infrared (IR) Spectroscopy | Identifies specific functional groups by detecting their characteristic vibrational frequencies. longdom.org | Confirms the presence of the carbonyl (C=O) groups of the dione (B5365651) and the N-H bonds in the piperazine (B1678402) ring. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio, allowing for confirmation of molecular weight and formula. researchgate.net | Verifies the molecular formula C₈H₁₄N₂O₂ and can be used to study fragmentation patterns. |
| X-ray Crystallography | Provides a definitive 3D map of the molecule's atomic positions in the solid state. csu.edu.auresearchgate.net | Unambiguously determines the molecular conformation, bond lengths, and angles, which is critical for computational modeling. |
| Imaging Spectroscopy | Combines spectroscopy with imaging to analyze spatially resolved spectral information. longdom.org | Could be used in interdisciplinary fields to visualize the distribution of the compound within a material or biological sample. |
Deeper Mechanistic Understanding of Biological Interactions
The piperazinedione scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. ontosight.ainih.gov Derivatives have been investigated for a wide range of activities, including antimicrobial and anticancer properties. ontosight.ai A key future direction is to move beyond simple screening to a deep, mechanistic understanding of how 2,3-Piperazinedione, 1-butyl- interacts with biological targets at a molecular level.
This involves identifying specific protein receptors, enzymes, or nucleic acids that the compound binds to. researchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations can predict and analyze these interactions, providing insights into the binding affinity and the key amino acid residues involved. nih.govnih.gov For example, studies on other diketopiperazines have used MD simulations to understand how they inhibit tubulin polymerization, a mechanism relevant to cancer therapy. nih.gov Experimental validation using biophysical methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can then confirm these computational predictions. Understanding these mechanisms is crucial for optimizing the structure of 1-butyl-2,3-piperazinedione to improve its potency and selectivity for a desired biological effect. nih.gov
Table 3: Methods for Investigating Biological Interactions
| Method | Type | Purpose |
|---|---|---|
| Molecular Docking | Computational | Predicts the preferred orientation of the compound when bound to a target protein. nih.gov |
| Molecular Dynamics (MD) Simulation | Computational | Simulates the movement of the compound and its target over time, revealing the stability and dynamics of the interaction. nih.gov |
| Immunofluorescence Assays | In Vitro (Cell-based) | Visualizes the effect of the compound on cellular components, such as the microtubule network. nih.gov |
| Receptor Binding Assays | In Vitro | Quantifies the affinity of the compound for specific biological receptors (e.g., opioid, GABAA). nih.govnih.gov |
| Enzyme Inhibition Assays | In Vitro | Measures the ability of the compound to inhibit the activity of a target enzyme. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govmdpi.com For 2,3-Piperazinedione, 1-butyl-, these computational tools offer a powerful approach to accelerate the design of new, optimized derivatives. nih.gov ML models, particularly deep learning and graph neural networks, can be trained on large datasets of chemical structures and their properties. astrazeneca.com
Table 4: AI/ML Applications in Compound Design
| AI/ML Application | Description | Potential Impact on 1-butyl-2,3-piperazinedione Research |
|---|---|---|
| High-Throughput Virtual Screening (HTVS) | Uses ML models to rapidly screen vast libraries of virtual compounds to identify potential "hits". nih.gov | Quickly identifies derivatives with a high probability of desired biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity or other properties. | Predicts the activity of unsynthesized analogs, guiding structural modifications. |
| ADME/T Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of molecules. mdpi.com | Helps in the early-stage deselection of candidates with poor drug-like properties. |
| ***De Novo* Drug Design** | Employs generative models to design novel molecules with specific desired characteristics. nih.gov | Creates new, inventive piperazinedione-based structures that a human chemist might not conceive. |
| Protein Structure Prediction | AI tools like AlphaFold can predict the 3D structure of target proteins. oxfordglobal.com | Provides the necessary target structures for structure-based drug design and docking studies. |
Expanding Applications in Interdisciplinary Research Fields
While much of the focus on piperazinedione derivatives is within medicinal chemistry, the unique structural properties of 2,3-Piperazinedione, 1-butyl- make it a candidate for applications in other interdisciplinary fields. ontosight.ai The rigid heterocyclic core, combined with reactive carbonyl groups and a hydrophobic butyl chain, provides a versatile scaffold.
In materials science, piperazinedione derivatives could be explored as monomers for the synthesis of novel polymers. ontosight.ai The ability of the amide groups to form strong hydrogen bonds could lead to materials with ordered structures and interesting thermal or mechanical properties. In chemical biology, the 1-butyl-2,3-piperazinedione scaffold could be used as a starting point for developing chemical probes. By attaching fluorescent tags or reactive groups, these probes could be used to study biological processes or to label specific cellular targets, leveraging the inherent biological interaction potential of the piperazinedione core.
Q & A
Basic Question: How can researchers design a robust synthesis protocol for 2,3-Piperazinedione,1-butyl-(7CI,9CI) while minimizing impurities?
Methodological Answer:
A factorial design approach (e.g., varying reaction temperature, solvent polarity, and catalyst concentration) allows systematic optimization of synthesis conditions. For example, pre-experimental screening (e.g., Taguchi methods) can identify critical variables impacting purity. Post-synthesis characterization via HPLC-MS and NMR should be paired with impurity profiling using reference standards (e.g., EP impurity guidelines ). Ensure batch-to-batch consistency by adhering to CRDC subclass RDF2050107 (powder/particle technology) for purification .
Advanced Question: What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for 2,3-Piperazinedione derivatives?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or DFT model limitations. Address this by:
- Cross-validating experimental NMR data with multiple solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
- Performing ab initio molecular dynamics (AIMD) simulations to account for dynamic conformational changes .
- Benchmarking computational methods (e.g., B3LYP vs. M06-2X functionals) against crystallographic data if available. Reference CRDC subclass RDF2050108 (process simulation) for model calibration .
Basic Question: What are the key stability considerations for storing 2,3-Piperazinedione,1-butyl-(7CI,9CI) in laboratory settings?
Methodological Answer:
Stability studies should follow ICH guidelines, focusing on:
- Thermal degradation : Conduct accelerated aging tests at 40°C/75% RH to predict shelf life.
- Light sensitivity : Use amber vials and monitor UV-vis absorption changes under controlled illumination.
- Hydrolytic susceptibility : Test pH-dependent degradation in aqueous buffers (pH 3–9) . Store samples in inert atmospheres (argon) at –20°C, as recommended for analogous piperazine derivatives .
Advanced Question: How can researchers integrate 2,3-Piperazinedione,1-butyl-(7CI,9CI) into a theoretical framework for structure-activity relationship (SAR) studies?
Methodological Answer:
- Theoretical grounding : Align with Hofstede’s framework for systematic hypothesis generation, linking electronic properties (e.g., HOMO/LUMO energies) to biological activity .
- Methodological alignment : Use PICO (Population: target protein; Intervention: structural analogs; Comparison: binding affinities; Outcome: SAR trends) to define research scope .
- Data validation : Apply multivariate statistics (e.g., PCA or PLS regression) to decouple steric/electronic contributions .
Basic Question: What analytical techniques are critical for characterizing 2,3-Piperazinedione,1-butyl-(7CI,9CI) in complex matrices?
Methodological Answer:
- Chromatography : UPLC-PDA with C18 columns (gradient elution: 0.1% TFA in H2O/MeCN) for separation.
- Spectroscopy : 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded regions .
- Mass spectrometry : High-resolution Q-TOF MS to confirm molecular formula and detect trace impurities .
Advanced Question: How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction pathways for 2,3-Piperazinedione derivatives?
Methodological Answer:
- Model development : Train neural networks on existing kinetic data to predict optimal reaction parameters (temperature, pressure).
- Simulation integration : Use COMSOL’s “Chemical Reaction Engineering Module” to model diffusion-limited reactions in heterogeneous systems .
- Validation : Compare AI-predicted outcomes with real-time PAT (Process Analytical Technology) data from inline FTIR or Raman probes .
Basic Question: What ethical and safety protocols apply when handling 2,3-Piperazinedione,1-butyl-(7CI,9CI)?
Methodological Answer:
- Risk assessment : Review SDS for acute toxicity (e.g., LD50 in rodents) and ecotoxicological data .
- Exposure control : Use fume hoods with HEPA filters and PPE (nitrile gloves, lab coats).
- Waste disposal : Follow EPA guidelines for piperazine-containing waste, avoiding release into aquatic systems .
Advanced Question: How do researchers address solubility challenges of 2,3-Piperazinedione,1-butyl-(7CI,9CI) in aqueous media?
Methodological Answer:
- Co-solvent systems : Test binary/ternary mixtures (e.g., PEG-400/ethanol/water) using phase diagrams.
- Solid dispersion : Spray-drying with hydrophilic carriers (HPMC or PVP) to enhance dissolution .
- Computational prediction : Apply Hansen solubility parameters (HSPiP software) to identify optimal solvents .
Basic Question: What are the best practices for documenting experimental procedures involving 2,3-Piperazinedione,1-butyl-(7CI,9CI)?
Methodological Answer:
- Detailed logs : Record batch numbers, purity grades, and equipment calibration dates per ICMJE standards .
- Metadata inclusion : Annotate spectral data with acquisition parameters (e.g., NMR pulse sequences, MS ionization modes).
- Reproducibility : Share raw data via repositories (e.g., Zenodo) using FAIR principles .
Advanced Question: How can contradictory bioactivity data for 2,3-Piperazinedione analogs be systematically analyzed?
Methodological Answer:
- Root-cause analysis : Apply Ishikawa diagrams to isolate variables (e.g., cell line variability, assay interference).
- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify outliers .
- Mechanistic studies : Use CRISPR-edited cell models to confirm target engagement vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
